Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride is a complex organic compound that belongs to the class of bicyclic amines. This compound exhibits significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. The compound is often utilized in research settings, particularly in studies related to neuropharmacology and drug development.
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical compounds. Notably, it is cataloged under several identifiers including CAS number 1932411-98-7 and has been featured in multiple patent documents related to its synthesis and applications .
Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride is classified as:
The synthesis of methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride typically involves several steps that include the formation of the bicyclic core followed by functionalization to introduce the acetate moiety.
The molecular structure of methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride can be represented using standard chemical notation:
Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride can undergo various chemical reactions typical of esters and amines:
The mechanism of action for methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride primarily relates to its interaction with neurotransmitter systems:
Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride is utilized in various scientific fields:
This compound represents a significant area of interest within organic chemistry and pharmacology due to its unique structural properties and potential therapeutic applications.
The construction of the 3-azabicyclo[3.1.0]hexane scaffold relies on strategic cyclopropanation of pyrrolidine precursors. A prevalent approach involves intramolecular cyclization of diazoacetamide derivatives under transition-metal catalysis, where rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) facilitate carbene insertion to form the bridged cyclopropane ring [3]. This method yields the bicyclic core with the rel-(1R,5S,6R) configuration critical for downstream applications. Functionalization at C6 is achieved through in situ trapping of metallocarbene intermediates or post-cyclization modifications. For instance, C6-hydroxymethyl derivatives (e.g., [rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol, CAS 134575-13-6) serve as key intermediates that undergo oxidation to carboxylic acids followed by esterification [2] [8]. Alternative routes include ring-closing metathesis of diene precursors, though yields are typically lower (45-60%) compared to carbene-based methods (70-85%) [3].
Table 1: Cyclization Methods for 3-Azabicyclo[3.1.0]hexane Core Synthesis
Method | Catalyst | Yield (%) | Key Intermediate | Functionalization Potential |
---|---|---|---|---|
Rh-Catalyzed Cyclization | Rh₂(OAc)₄ | 70-85 | 6-Hydroxymethyl derivatives (e.g., CAS 134575-13-6) | High (alcohol oxidation) |
Ring-Closing Metathesis | Grubbs II | 45-60 | 6-Vinyl derivatives | Moderate |
Copper-Mediated | Cu(OTf)₂ | 65-75 | 6-Unsubstituted core | Limited |
Enantioselective synthesis of the rel-(1R,5S,6R) configuration employs chiral auxiliaries or asymmetric catalysis. Chiral dirhodium complexes (e.g., Rh₂(S-DOSP)₄) induce stereocontrol during cyclopropanation, achieving enantiomeric excess (ee) up to 92% [3]. The exo-selectivity of cyclization is governed by steric constraints of the catalyst and substrate geometry, with the rel-(1R,5S,6R) isomer predominating when bulky N-protecting groups (e.g., benzyl) direct facial selectivity [5] [8]. Kinetic resolution via enzymatic hydrolysis (lipase CAL-B) further enriches ee to >99% for ester precursors, though this requires additional steps [3]. Recent advances utilize copper-bisoxazoline catalysts in aziridination/ring-expansion cascades, directly affording the target stereochemistry in 80% ee and reducing step count [5].
Table 2: Catalytic Systems for Stereochemical Control
Catalyst Type | Example | ee (%) | Isomer Selectivity (rel-1R,5S,6R) | Key Limitation |
---|---|---|---|---|
Chiral Dirhodium | Rh₂(S-DOSP)₄ | 88-92 | >20:1 | High catalyst cost |
Copper-Bisoxazoline | Cu(OTf)₂/Ph-Box | 78-80 | 15:1 | Sensitivity to moisture |
Enzymatic Resolution | Lipase CAL-B | >99 | Single diastereomer | Multi-step process |
Lewis acids critically accelerate ring-closure and modulate stereoselectivity. Titanium(IV) isopropoxide and boron trifluoride etherate enhance electrophilicity in diazo decomposition, improving cyclization yields by 20-30% [3] [5]. Solvent polarity directly impacts reaction kinetics: Apolar solvents (toluene, CH₂Cl₂) favor exo-cyclization by stabilizing the transition state, while protic solvents (MeOH, EtOH) promote side reactions. Anhydrous conditions (<50 ppm H₂O) are essential to prevent catalyst deactivation, as evidenced by diminished yields (40-50%) in humid environments [1] [7]. Optimal solvent pairs include toluene/DMF (4:1), enabling 82% isolated yield of the bicyclic ester at 0°C, whereas ethereal solvents (THF) reduce selectivity due to poor catalyst solubility [4] [6]. Post-reaction, aqueous workup with cold bicarbonate solution quenches Lewis acids and prevents epimerization.
Table 3: Solvent and Lewis Acid Effects on Cyclization
Solvent System | Lewis Acid | Temperature (°C) | Yield (%) | rel-(1R,5S,6R):Other Isomers |
---|---|---|---|---|
Toluene/DMF (4:1) | Ti(OⁱPr)₄ | 0 | 82 | 20:1 |
Dichloromethane | BF₃·OEt₂ | -20 | 78 | 15:1 |
THF | MgBr₂ | 25 | 65 | 8:1 |
Methanol | None | 25 | 45 | 3:1 |
Esterification of the C6-carboxylic acid precursor employs thionyl chloride/MeOH or trimethylsilyl diazomethane, with the latter minimizing racemization (<2% epimerization) [6]. Hydrochloride salt formation is optimized via anhydrous HCl gas bubbling in ethereal solutions, achieving stoichiometric conversion and >97% purity [1] [4]. Critical parameters include:
Table 4: Salt Formation Conditions and Stability
Acid Source | Solvent | Purity (%) | Storage Stability (2-8°C) | Key Impurities |
---|---|---|---|---|
HCl (g) in Et₂O | Diethyl ether | 97.5 | >24 months | Acetic acid (0.08%) |
HCl (aq.) | Ethanol | 95.2 | 12 months | Ethyl acetate (0.3%) |
HCl/dioxane | Ethyl acetate | 96.8 | 18 months | Dioxane (100 ppm) |
Table 5: Economic Aspects of Synthesis Scale-Up
Scale | Purity (%) | Price per Gram | Key Cost Drivers |
---|---|---|---|
100 mg | 95 | $572.00 | Chromatography purification |
250 mg | 97 | $160.00 | Reduced catalyst loading |
1 g | 97 | $105.00 | Bulk solvent/Lewis acid procurement |
5 g | 97 | $93.00 | Automated crystallization |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9